molecular formula C14H19F3N2O B13725678 4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline

4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline

Cat. No.: B13725678
M. Wt: 288.31 g/mol
InChI Key: BWBXOOLVYVSBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with an ethyl group and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with 1-ethyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Methylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline
  • 4-((1-Ethylpiperidin-4-yl)oxy)-3-(difluoromethyl)aniline
  • 4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)phenol

Uniqueness

4-((1-Ethylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is unique due to the presence of both the ethylpiperidinyl and trifluoromethyl groups. These functional groups confer distinct physicochemical properties, such as increased lipophilicity and potential biological activity, making the compound valuable for various applications.

Properties

Molecular Formula

C14H19F3N2O

Molecular Weight

288.31 g/mol

IUPAC Name

4-(1-ethylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline

InChI

InChI=1S/C14H19F3N2O/c1-2-19-7-5-11(6-8-19)20-13-4-3-10(18)9-12(13)14(15,16)17/h3-4,9,11H,2,5-8,18H2,1H3

InChI Key

BWBXOOLVYVSBBF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.